N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22N6O and its molecular weight is 386.459. The purity is usually 95%.
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Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 2034369-85-0) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C17H20N6O
- Molecular Weight : 324.4 g/mol
- Functional Groups : It contains a triazole ring and a carboxamide group, which are known to enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole and pyrazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 μg/mL |
Pseudomonas aeruginosa | 8 μg/mL |
Staphylococcus epidermidis | 11 μg/mL |
The results suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
In addition to its antimicrobial properties, the compound has demonstrated promising anticancer effects. Research involving various cancer cell lines has shown:
Cell Line | IC50 Value (μM) |
---|---|
MCF-7 (breast cancer) | 2.8 ± 0.4 |
P388 (leukemia) | 3.1 ± 0.4 |
These findings indicate that the compound may inhibit cancer cell proliferation effectively, with specific interactions noted at amino acid residues within target proteins .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Binding : It is hypothesized to bind to receptors that modulate cellular signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its analogs:
- Synthesis and Evaluation : A series of pyrazole-triazole derivatives were synthesized and screened for antimicrobial and anticancer activities using agar dilution techniques and MTT assays respectively .
- Structure–Activity Relationship (SAR) : Modifications in the chemical structure have shown that specific substitutions enhance biological activity, emphasizing the importance of the triazole core in maintaining efficacy against microbial infections and cancer cells .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-16-21(18-9-5-3-6-10-18)17(2)27(25-16)14-13-23-22(29)20-15-24-28(26-20)19-11-7-4-8-12-19/h3-12,15H,13-14H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFOUROWAVTFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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